5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione
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Overview
Description
5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione: is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system, which includes a pyridine ring and an azepine ring, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromophenylhydrazine with a suitable pyridine derivative, followed by cyclization to form the azepine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or azepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. It is used as a scaffold for designing inhibitors that target specific enzymes or proteins involved in various biological processes .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic applications. These derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
- 6,7-Dihydro-5H-pyrido[2,3-C]pyridazine
- 1,2,3,4-Tetrahydroquinoline
- 1H-Indole
- 3,4-Dihydro-2H-1,4-benzoxazine
- 1H-pyrrolo[2,3-b]pyridin-1-yl
- 7H-pyrrolo[2,3-c]pyridazine
- 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine
Uniqueness: What sets 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione apart from these similar compounds is its specific ring structure and the presence of both pyridine and azepine rings. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[3,2-b]azepine-6,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-6-2-1-5-10-9(6)7/h1-2,5H,3-4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNHEOOEYBDZCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671864 |
Source
|
Record name | 7,8-Dihydro-5H-pyrido[3,2-b]azepine-6,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676596-63-7 |
Source
|
Record name | 7,8-Dihydro-5H-pyrido[3,2-b]azepine-6,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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